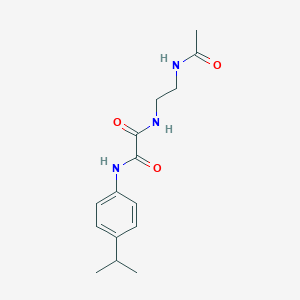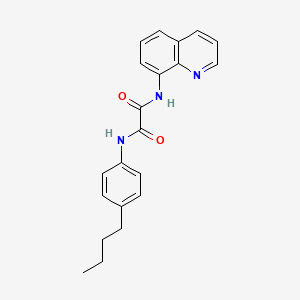
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide, also known as APX-3330, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the redox signaling enzyme APE1/Ref-1, which plays a crucial role in DNA repair and transcriptional regulation. APX-3330 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide is a potent inhibitor of the redox signaling enzyme APE1/Ref-1. This enzyme plays a crucial role in DNA repair and transcriptional regulation by modulating the activity of several transcription factors, including NF-κB and HIF-1α. By inhibiting APE1/Ref-1, N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide disrupts the redox signaling pathway, leading to decreased activation of these transcription factors and reduced inflammation, cancer cell growth, and oxidative stress.
Biochemical and physiological effects:
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. It has also been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide in lab experiments is its potent inhibitory activity against APE1/Ref-1, which makes it a useful tool for studying the redox signaling pathway. Another advantage is its broad range of therapeutic applications, which makes it a promising candidate for drug development. However, one limitation of using N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of APE1/Ref-1, which could have improved efficacy and reduced toxicity compared to N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide. Finally, further research is needed to fully understand the mechanism of action of N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide and its effects on the redox signaling pathway.
Synthesemethoden
The synthesis of N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide involves several steps, including the reaction of 4-isopropylbenzaldehyde with ethyl acetoacetate to form 4-isopropylphenyl-2-buten-1-one. This compound is then reacted with hydroxylamine hydrochloride to form the oxime, which is subsequently converted to the oxamide using acetic anhydride and triethylamine. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide has also been shown to have anti-cancer effects by inhibiting the growth and survival of cancer cells. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10(2)12-4-6-13(7-5-12)18-15(21)14(20)17-9-8-16-11(3)19/h4-7,10H,8-9H2,1-3H3,(H,16,19)(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUVFRKTPUKTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetamidoethyl)-N'-(4-propan-2-ylphenyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B6635939.png)
![1-[1-(2-Methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635957.png)

![2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid](/img/structure/B6635984.png)
![1-[1-(Cyclohexylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635990.png)

![5-Oxo-1-[1-(2-phenylacetyl)piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B6636008.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide](/img/structure/B6636010.png)


![2-[Benzyl-(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B6636031.png)
![3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6636049.png)
![1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6636052.png)